REACTION_SMILES
|
[Br:14][CH2:15][CH2:16][C:17]#[N:18].[C:1]([O:2][C:6](=[O:3])[N:8]1[CH2:9][CH2:10][NH:11][CH2:12][CH2:13]1)([CH3:4])([CH3:5])[CH3:7]>>[CH2:6]([N:8]1[CH2:9][CH2:10][NH:11][CH2:12][CH2:13]1)[CH2:16][C:17]#[N:18]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#CCCBr
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)N1CCNCC1
|
Name
|
|
Type
|
product
|
Smiles
|
N#CCCN1CCNCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |